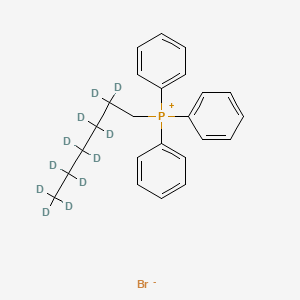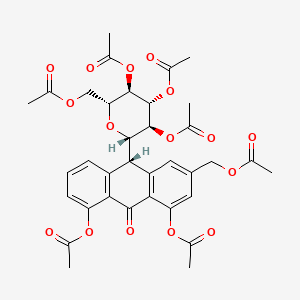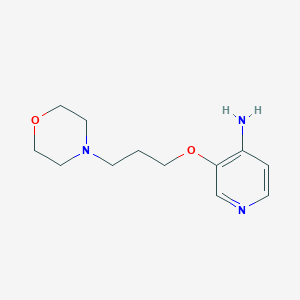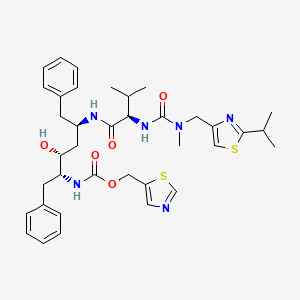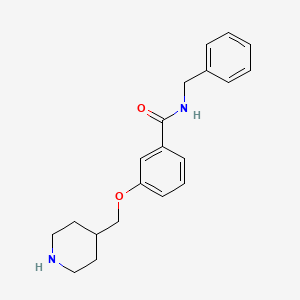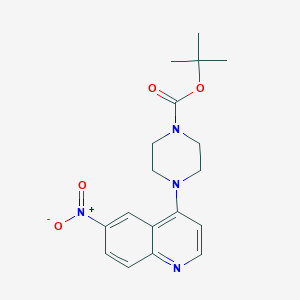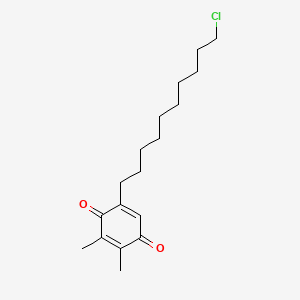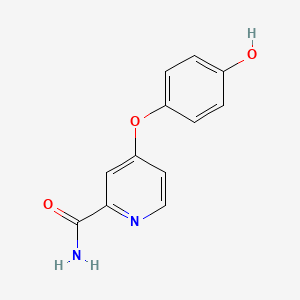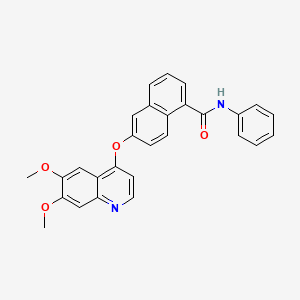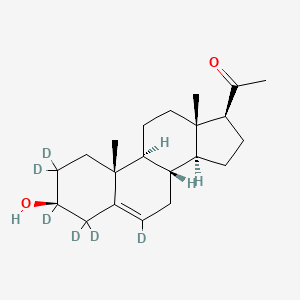
Pregnenolone-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pregnenolone-d6 is a stable isotope-labeled form of pregnenolone, a naturally occurring steroid hormone. Pregnenolone serves as a precursor in the biosynthesis of various steroid hormones, including progestogens, androgens, estrogens, glucocorticoids, and mineralocorticoids. The "d6" indicates that six hydrogen atoms in the molecule have been replaced with deuterium, a heavier isotope of hydrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pregnenolone-d6 can be synthesized through chemical reactions involving pregnenolone and deuterium-labeled reagents. The process typically involves the use of deuterium gas or deuterated solvents to achieve the desired isotopic labeling.
Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis, often using advanced techniques such as catalytic hydrogenation and isotopic exchange reactions. These methods ensure high purity and yield of the labeled compound, making it suitable for various research and analytical applications.
Analyse Des Réactions Chimiques
Types of Reactions: Pregnenolone-d6 can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and pyridinium chlorochromate.
Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions often involve halogenation using reagents like bromine or iodine.
Major Products Formed:
Oxidation: Formation of this compound-3,20-dione.
Reduction: Reduction of double bonds to produce this compound-3β-ol.
Substitution: Introduction of halogen atoms at various positions on the steroid ring structure.
Applications De Recherche Scientifique
Pregnenolone-d6 is widely used in scientific research due to its stable isotope labeling, which allows for precise tracking and quantification in biological systems. Its applications include:
Chemistry: Used as a reference standard in mass spectrometry and chromatography.
Biology: Studying steroid hormone biosynthesis and metabolism.
Medicine: Investigating the role of pregnenolone in neurosteroid activity and its potential therapeutic effects.
Industry: Quality control and validation of analytical methods in pharmaceuticals.
Mécanisme D'action
Pregnenolone-d6 exerts its effects through its role as a precursor to various steroid hormones. It is involved in the biosynthesis of hormones that regulate a wide range of physiological processes, including stress response, immune function, and reproductive health. The molecular targets and pathways involved include steroidogenic enzymes and hormone receptors.
Comparaison Avec Des Composés Similaires
Pregnenolone-d6 is similar to other deuterium-labeled steroids, such as deuterium-labeled DHEA and progesterone. its unique isotopic labeling allows for more accurate and reliable research applications. Other similar compounds include:
DHEA-d6: Another steroid hormone precursor with deuterium labeling.
Progesterone-d6: A deuterium-labeled form of progesterone used in similar research applications.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
Formule moléculaire |
C21H32O2 |
|---|---|
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,3,4,4,6-hexadeuterio-3-hydroxy-10,13-dimethyl-1,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16-,17+,18-,19-,20-,21+/m0/s1/i4D,8D2,12D2,15D |
Clé InChI |
ORNBQBCIOKFOEO-NKURGQCQSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC([C@](C2([2H])[2H])([2H])O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3C1)CC[C@@H]4C(=O)C)C)C |
SMILES canonique |
CC(=O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl (1R,5S)-bicyclo[3.1.0]Hexane-6-carboxylate](/img/structure/B15354639.png)
![3-Ethoxy-3-[4-[(1-phenylpiperidin-4-yl)methoxy]phenyl]propanoic acid](/img/structure/B15354641.png)
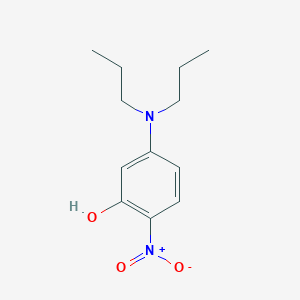
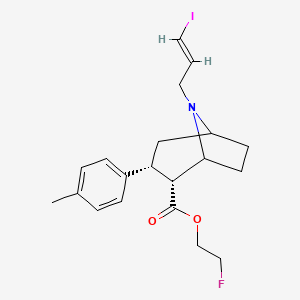
![Methyl 3-(4-acetyloxy-3,4-dimethylpent-2-enoyl)oxy-10,15,16-trihydroxy-9,13-dimethyl-4,11-dioxo-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B15354675.png)
